4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole
Overview
Description
4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzimidazole ring, along with a methyl group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors One common method involves the cyclization of appropriately substituted anilines with formamide or orthoesters under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or Grignard reagents can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
Scientific Research Applications
4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
- 5-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
- 4-Chloro-2-fluoro-1-methyl-1H-benzo[d]imidazole
Comparison: 4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole is unique due to the specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. The presence of multiple halogens can influence the compound’s electronic distribution, steric effects, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-bromo-2-chloro-6-fluoro-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFN2/c1-13-6-3-4(11)2-5(9)7(6)12-8(13)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDRARBUQFNRCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)F)Br)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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